molecular formula C26H24I2O7 B4848162 (2-oxocyclohexane-1,3-diylidene)bis[(E)methylylidene-2-iodo-6-methoxybenzene-4,1-diyl] diacetate

(2-oxocyclohexane-1,3-diylidene)bis[(E)methylylidene-2-iodo-6-methoxybenzene-4,1-diyl] diacetate

Cat. No.: B4848162
M. Wt: 702.3 g/mol
InChI Key: ZLUARQYRCQKCJM-GCBPPVMSSA-N
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Description

The compound (2-oxocyclohexane-1,3-diylidene)bis[(E)methylylidene-2-iodo-6-methoxybenzene-4,1-diyl] diacetate is a complex organic molecule characterized by its unique structure, which includes a cyclohexane ring, methylylidene groups, and iodo-methoxybenzene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-oxocyclohexane-1,3-diylidene)bis[(E)methylylidene-2-iodo-6-methoxybenzene-4,1-diyl] diacetate typically involves multiple steps, starting with the preparation of the cyclohexane ring and subsequent functionalization. The key steps include:

    Formation of the Cyclohexane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Methylylidene Groups: This step involves the use of reagents such as methylene iodide and strong bases to introduce the methylylidene groups.

    Attachment of Iodo-Methoxybenzene Moieties: This is typically done through electrophilic aromatic substitution reactions using iodo-methoxybenzene derivatives.

    Acetylation: The final step involves acetylation to form the diacetate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-oxocyclohexane-1,3-diylidene)bis[(E)methylylidene-2-iodo-6-methoxybenzene-4,1-diyl] diacetate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(2-oxocyclohexane-1,3-diylidene)bis[(E)methylylidene-2-iodo-6-methoxybenzene-4,1-diyl] diacetate: has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-oxocyclohexane-1,3-diylidene)bis[(E)methylylidene-2-iodo-6-methoxybenzene-4,1-diyl] diacetate exerts its effects involves interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may involve inhibition of key enzymes or signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: A plasticizer with a similar ester structure.

    Cetylpyridinium chloride: An antimicrobial agent with a similar aromatic structure.

Uniqueness

The uniqueness of (2-oxocyclohexane-1,3-diylidene)bis[(E)methylylidene-2-iodo-6-methoxybenzene-4,1-diyl] diacetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

[4-[(E)-[(3E)-3-[(4-acetyloxy-3-iodo-5-methoxyphenyl)methylidene]-2-oxocyclohexylidene]methyl]-2-iodo-6-methoxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24I2O7/c1-14(29)34-25-20(27)10-16(12-22(25)32-3)8-18-6-5-7-19(24(18)31)9-17-11-21(28)26(35-15(2)30)23(13-17)33-4/h8-13H,5-7H2,1-4H3/b18-8+,19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUARQYRCQKCJM-GCBPPVMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1I)C=C2CCCC(=CC3=CC(=C(C(=C3)I)OC(=O)C)OC)C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1I)/C=C\2/C(=O)/C(=C/C3=CC(=C(C(=C3)I)OC(=O)C)OC)/CCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24I2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

702.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-oxocyclohexane-1,3-diylidene)bis[(E)methylylidene-2-iodo-6-methoxybenzene-4,1-diyl] diacetate
Reactant of Route 2
(2-oxocyclohexane-1,3-diylidene)bis[(E)methylylidene-2-iodo-6-methoxybenzene-4,1-diyl] diacetate
Reactant of Route 3
(2-oxocyclohexane-1,3-diylidene)bis[(E)methylylidene-2-iodo-6-methoxybenzene-4,1-diyl] diacetate
Reactant of Route 4
(2-oxocyclohexane-1,3-diylidene)bis[(E)methylylidene-2-iodo-6-methoxybenzene-4,1-diyl] diacetate
Reactant of Route 5
Reactant of Route 5
(2-oxocyclohexane-1,3-diylidene)bis[(E)methylylidene-2-iodo-6-methoxybenzene-4,1-diyl] diacetate
Reactant of Route 6
Reactant of Route 6
(2-oxocyclohexane-1,3-diylidene)bis[(E)methylylidene-2-iodo-6-methoxybenzene-4,1-diyl] diacetate

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